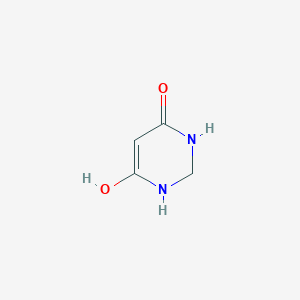

6-Hydroxy-2,3-dihydropyrimidin-4(1H)-one

Description

Significance of Dihydropyrimidinone Scaffolds in Chemical and Biological Sciences

The dihydropyrimidinone (DHPM) scaffold is a pharmacophore of considerable importance in medicinal and organic chemistry. nih.govresearchgate.net First synthesized in 1893 by the Italian chemist Pietro Biginelli, this heterocyclic system is typically produced through a one-pot multicomponent condensation reaction known as the Biginelli reaction, which involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). nih.govnih.gov The simplicity and efficiency of this synthesis have made the DHPM core an attractive starting point for developing large libraries of structurally diverse compounds. nih.gov

The versatility of the DHPM scaffold is evident in its wide range of documented biological activities. researchgate.net Researchers have extensively investigated DHPM derivatives for their potential as anticancer, anti-inflammatory, antioxidant, antimicrobial, and antihypertensive agents. nih.govresearchgate.netepstem.net The bicyclic structure and its conformational features allow these molecules to interact with numerous biological targets. researchgate.net For instance, the discovery of Monastrol (B14932), a DHPM derivative, as a specific inhibitor of a mitotic kinesin, spurred significant interest in this class of compounds for anticancer research. nih.gov Furthermore, marine alkaloids like the batzelladines, which contain a dihydropyrimidinone core, have been identified as inhibitors of the HIV gp-120 protein's binding to CD4 cells. nih.govmdpi.com

The broad spectrum of pharmacological applications has established the dihydropyrimidinone scaffold as a "privileged" structure in drug discovery, meaning it is capable of binding to multiple, diverse biological targets. benthamdirect.comresearchgate.net

Table 1: Selected Biological Activities of the Dihydropyrimidinone (DHPM) Scaffold

| Biological Activity | Description | Reference(s) |

|---|---|---|

| Anticancer | Inhibition of cell proliferation; some derivatives like Monastrol act as mitotic kinesin Eg5 inhibitors. | researchgate.netnih.gov |

| Antihypertensive | Act as calcium channel blockers, similar to dihydropyridine (B1217469) drugs. | nih.govnih.gov |

| Anti-inflammatory | Demonstrated ability to reduce inflammation in various experimental models. | researchgate.netepstem.net |

| Antimicrobial | Activity against various strains of bacteria and fungi. | nih.govjmchemsci.com |

| Antiviral | Inhibition of viral replication, notably certain derivatives showing anti-HIV activity. | nih.govnih.gov |

| Antioxidant | Capacity to scavenge free radicals and reduce oxidative stress. | researchgate.netresearchgate.net |

Position and Relevance of 6-Hydroxy-2,3-dihydropyrimidin-4(1H)-one within the Pyrimidinone Class

The pyrimidinone class of compounds is fundamental to biology, as its core structure is found in nucleobases like thymine, cytosine, and uracil (B121893), which are essential components of DNA and RNA. nih.govresearchgate.net The specific compound, this compound, is a derivative within this broad class. It can also be considered a tautomer of 4,6-dihydroxypyrimidine. nih.gov

The relevance of this compound in research stems from the combination of the dihydropyrimidinone core and a hydroxyl (-OH) group directly attached to the heterocyclic ring. While many studies focus on DHPMs with substituents on an aryl group at the 4-position, the direct hydroxylation of the pyrimidinone ring is less common but chemically significant. nih.govresearchgate.net Theoretical studies and research on related compounds suggest that the presence of a hydroxyl group can significantly influence the molecule's electronic properties and biological activity. epstem.netresearchgate.net For example, studies on other DHPMs have shown that hydroxyl substituents can enhance antioxidant activity. researchgate.net

Table 2: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₄N₂O₂ | nih.gov |

| Molecular Weight | 112.09 g/mol | nih.gov |

| Synonyms | 6-Hydroxypyrimidin-4(3H)-one, Pyrimidine-4,6-diol, 4,6-Dihydroxypyrimidine | nih.gov |

| PubChem CID | 14512 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

112977-56-7 |

|---|---|

Molecular Formula |

C4H6N2O2 |

Molecular Weight |

114.10 g/mol |

IUPAC Name |

6-hydroxy-2,3-dihydro-1H-pyrimidin-4-one |

InChI |

InChI=1S/C4H6N2O2/c7-3-1-4(8)6-2-5-3/h1,5,7H,2H2,(H,6,8) |

InChI Key |

HAMBJPRNUJXMKF-UHFFFAOYSA-N |

Canonical SMILES |

C1NC(=CC(=O)N1)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Hydroxy 2,3 Dihydropyrimidin 4 1h One and Its Derivatives

Classical Cyclocondensation Approaches

The cornerstone of dihydropyrimidinone synthesis is the Biginelli reaction, a one-pot cyclocondensation that has been extensively studied and modified since its discovery in 1891. wikipedia.orgnih.gov

Biginelli Reaction and its Mechanistic Exploration

The Biginelli reaction traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). organic-chemistry.org This reaction provides a direct route to 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.org

The original Biginelli reaction is a three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea (B124793). nih.govjmchemsci.com For instance, the reaction of an aromatic aldehyde, ethyl acetoacetate, and urea under acidic conditions yields the corresponding dihydropyrimidinone. rsc.org While effective, the classical method often suffers from low yields, especially with substituted aromatic and aliphatic aldehydes. nih.gov To address these limitations, various modifications and new catalysts have been developed. For example, the use of granite and quartz as natural, reusable catalysts has been explored for the synthesis of 3,4-dihydropyrimidin-2(1H)-one and its thione derivatives. nih.gov Another approach involves a one-pot, three-component synthesis of highly functionalized dihydropyrimidinones from mono-substituted urea, an alkylaldehyde, and an arylaldehyde, catalyzed by molecular iodine. beilstein-journals.org

A specific example is the efficient three-component synthesis of 5-(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5,12-dihydrobenzo[b]pyrimido[5,4-g] nih.govnih.govnaphthyridine-2,4(1H,3H)-dione derivatives. researchgate.net

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.gov The Biginelli reaction is a prime example of an MCR. jmchemsci.com These reactions are advantageous due to their atom economy, reduced waste, and the ability to generate complex molecules in a single synthetic operation. jmchemsci.comthieme-connect.de

Several variants of the Biginelli reaction have been developed to enhance its scope and efficiency. These MCRs often employ different catalysts and reaction conditions to improve yields and accommodate a wider range of substrates. jmchemsci.combanglajol.info For example, the synthesis of dihydropyrimidinone derivatives has been achieved through MCRs using various aldehydes, ethyl acetoacetate, and urea, with optimization of pH to improve yields. jmchemsci.com The use of MCRs has also been extended to the synthesis of novel heterocyclic systems, such as 1,2,3-triazole derivatives of dihydropyrimidinones. nih.gov

The versatility of MCRs allows for the synthesis of diverse libraries of compounds, which is particularly valuable in drug discovery. thieme-connect.de The development of new MCRs continues to be an active area of research, with a focus on creating more sustainable and efficient synthetic routes. jmchemsci.com

A wide array of catalysts has been employed to improve the efficiency of the Biginelli reaction. These can be broadly categorized into Lewis acids, Brønsted acids, and organocatalysts.

Lewis Acids: Lewis acids such as copper(II) trifluoroacetate (B77799) hydrate, boron trifluoride, and indium(III) chloride have been shown to effectively catalyze the Biginelli reaction. wikipedia.orgorganic-chemistry.org For instance, indium(III) chloride (10 mol%) in acetonitrile (B52724) can catalyze the reaction between an aromatic aldehyde, urea or thiourea, and a β-ketoester to give good to excellent yields of the corresponding dihydropyrimidinones. nih.gov Cerium (III) trislaurylsulfonate, a combination of a Lewis acid and a surfactant, has also been used as an efficient catalyst for one-pot Biginelli reactions. nih.gov Other effective Lewis acid catalysts include ytterbium triflate (Yb(OTf)₃), which can be used under solvent-free conditions and is easily recovered and reused. organic-chemistry.org Tin(II) chloride (SnCl₂) has been found to be optimal for the synthesis of 5-methylmarcaptothiocarbonyl-substituted DHPM derivatives. rsc.org Supported catalysts like αMoO₃ have also been investigated for clean synthesis. bcrec.id

Brønsted Acids: Brønsted acids are also effective catalysts for the Biginelli reaction. nih.gov Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for achieving enantioselectivity in the reaction. rsc.org The use of a Brønsted acidic ionic liquid, [Btto][p-TSA], has been reported for the efficient synthesis of 3,4-dihydropyrimidin-2(1H)-(thio)ones under solvent-free conditions. nih.gov

Organocatalysts: Organocatalysts offer a metal-free alternative for promoting the Biginelli reaction. Urea itself can act as an organocatalyst. nih.gov Chiral thiourea-amine bifunctional catalysts have been successfully applied in the asymmetric Biginelli reaction. rsc.org Prolinamides and other sterically hindered organocatalysts with strong hydrogen-bonding sites have been systematically investigated to achieve high enantioselectivity in the cyclocondensation. acs.orgfigshare.com

The choice of catalyst significantly impacts the reaction's yield, selectivity, and environmental footprint. The development of reusable and environmentally benign catalysts is a key area of research. nih.govorganic-chemistry.org

Table 1: Comparison of Catalytic Systems in the Biginelli Reaction

| Catalyst Type | Examples | Advantages |

| Lewis Acids | Yb(OTf)₃, InCl₃, FeCl₃, Ce(LS)₃, SnCl₂ | High efficiency, can be used in small amounts. organic-chemistry.orgnih.govtandfonline.com |

| Brønsted Acids | Chiral Phosphoric Acids, [Btto][p-TSA] | Can induce enantioselectivity, metal-free. nih.govrsc.org |

| Organocatalysts | Urea, Chiral Thiourea-amines, Prolinamides | Metal-free, can provide high enantioselectivity. nih.govrsc.orgacs.org |

Modern modifications to the Biginelli reaction often focus on greener and more efficient reaction conditions, such as solvent-free synthesis and microwave irradiation.

Solvent-Free Conditions: Conducting the Biginelli reaction under solvent-free conditions offers several advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. tandfonline.comchemrxiv.org The use of solid acid catalysts like nano-ZrO₂ or ferric chloride hexahydrate under solvent-free conditions has been shown to be highly effective. tandfonline.comchemrxiv.org For instance, using ferric chloride hexahydrate as a catalyst in a solvent-free environment can dramatically shorten reaction times from hours to seconds and increase yields. tandfonline.com Similarly, a one-pot synthesis of dihydropyrimidinones catalyzed by SO₃H@imineZCMNPs has been developed under solvent-free conditions, offering high yields and reusability of the catalyst. rsc.org

Microwave Irradiation: Microwave-assisted organic synthesis has gained significant traction as it can dramatically accelerate reaction rates. tandfonline.com The Biginelli reaction is well-suited for microwave irradiation, especially since the reactants (aldehyde, dicarbonyl compounds, and urea) are excellent microwave absorbers. chemrxiv.org Combining microwave irradiation with solvent-free conditions and a catalyst like ferric chloride hexahydrate leads to a rapid and efficient synthesis of dihydropyrimidinones. tandfonline.com This method has been successfully applied to a variety of substrates, including the synthesis of novel 3,4-dihydropyrimidin-2(1H)-one-phosphonates. mdpi.com The use of microwave irradiation has been shown to provide higher yields in shorter reaction times compared to conventional heating methods. chemrxiv.org

Table 2: Effect of Reaction Conditions on a Model Biginelli Reaction

| Conditions | Catalyst | Time | Yield | Reference |

| Conventional Heating | None | 18-48 hr | Low | tandfonline.com |

| Microwave, Solvent-Free | FeCl₃·6H₂O (10%) | 20-30 s | 38-68% | tandfonline.com |

| Microwave, Solvent-Free | Acid-functionalized mesoporous polymer | 10 min | 98% | chemrxiv.org |

The mechanism of the Biginelli reaction has been a subject of investigation, with the currently accepted pathway involving an N-acyliminium ion as a key intermediate. nih.govacs.org

Initial proposals suggested an acid-catalyzed aldol (B89426) reaction between the aldehyde and the β-ketoester as the first step. acs.org However, detailed NMR studies have provided strong evidence against this "carbenium ion mechanism". nih.govacs.orgacs.org

The prevailing mechanism posits that the first step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. nih.govacs.org This electrophilic intermediate is then intercepted by the enol form of the β-ketoester. organic-chemistry.org The resulting open-chain ureide subsequently undergoes cyclization and dehydration to afford the final dihydropyrimidine (B8664642) product. acs.org This pathway is supported by the fact that no intermediates are typically observed under standard Biginelli reaction conditions, suggesting that the initial formation of the N-acyliminium ion is the rate-determining step, followed by rapid subsequent steps. acs.org

Key Intermediates in the Proposed Mechanism:

N-acyliminium ion: Formed from the condensation of the aldehyde and urea. This is the key electrophilic species. nih.govacs.org

Open-chain ureide: Formed upon the nucleophilic attack of the β-ketoester enol on the N-acyliminium ion. acs.org

This mechanistic understanding is crucial for the rational design of new catalysts and reaction conditions to further improve the efficiency and scope of the Biginelli reaction.

Biginelli-like Reactions Utilizing Enolizable Ketones

The Biginelli reaction, a cornerstone in the synthesis of dihydropyrimidinones (DHPMs), traditionally employs β-ketoesters. However, a significant variation involves the use of more readily available and structurally diverse enolizable ketones, leading to a broader range of DHPM derivatives. This approach, often termed a Biginelli-like reaction, has been pivotal in creating novel analogues.

One of the key advantages of using enolizable ketones is the potential to introduce different substituents at the C-6 position of the pyrimidinone ring, which is not readily achievable with standard β-ketoesters. For instance, the reaction of an aromatic aldehyde, urea or thiourea, and an enolizable ketone like acetylacetone (B45752) can yield 5-acetyl-6-methyl-dihydropyrimidinones. nih.gov Research has shown that catalysts such as ammonium (B1175870) chloride under solvent-free conditions can effectively promote this transformation. nih.gov

The scope of enolizable ketones extends beyond simple acyclic ketones. Cyclic ketones such as cyclohexanone (B45756) have also been successfully employed in Biginelli-like reactions. nih.gov The use of chiral phosphoric acids derived from natural tartaric acid has been shown to catalyze the reaction between aromatic aldehydes, N-benzyl thiourea, and cyclohexanone, yielding enantiomerically enriched products. nih.gov Furthermore, more complex ketones like 6-methoxy-1-tetralone (B92454) have been utilized, often with acidic ionic liquids as catalysts under solvent-free conditions, to produce fused DHPM structures in excellent yields. nih.gov

A variety of catalysts have been explored to facilitate these reactions, including metal salts and Brønsted acids. For example, a two-step protocol involving a Claisen–Schmidt condensation to form a chalcone, followed by reaction with thiourea in the presence of ethanolic potassium hydroxide, has been used to synthesize 4,6-diaryl-3,4-dihydropyrimidin-2(1H)-thiones. nih.gov More direct, one-pot approaches have also been developed. The use of a chiral derivative of 1,2-benzenedisulfonimide as a Brønsted acid catalyst with acetophenones as the enolizable ketone component has been shown to lead to the formation of meso adducts through two consecutive cyclizations. nih.gov

The reaction conditions and the nature of the catalyst and substrates play a crucial role in the outcome of these reactions. While some methods require conventional heating, others have been adapted for microwave irradiation to accelerate the reaction and improve yields. nih.gov The choice of the ketone component is also critical; while many acyclic and cyclic ketones participate effectively, some, like various linear or cyclic β-diketones, may lead to complex mixtures of products. nih.gov

Table 1: Examples of Biginelli-like Reactions with Enolizable Ketones

| Enolizable Ketone | Aldehyde | Urea/Thiourea | Catalyst | Product Type | Reference |

| Acetylacetone | Aromatic Aldehyde | Urea | Ammonium Chloride | 5-Acetyl-6-methyl-DHPM | nih.gov |

| Cyclohexanone | Aromatic Aldehyde | N-Benzyl Thiourea | Chiral Phosphoric Acid | Enantiomerically enriched DHPM | nih.gov |

| 6-Methoxy-1-tetralone | Aromatic Aldehyde | Urea/Thiourea | Acidic Ionic Liquid | Fused DHPM | nih.gov |

| Acetophenone | Aromatic Aldehyde | Thiourea | Ethanolic KOH (via chalcone) | 4,6-Diaryl-DHPM-2-thione | nih.gov |

| Acetophenones | Aromatic Aldehyde | Urea | Chiral Brønsted Acid | meso-Adduct | nih.gov |

Advanced Synthetic Transformations

The synthesis of 6-hydroxy-2,3-dihydropyrimidin-4(1H)-one and its derivatives has been significantly advanced through the development of sophisticated synthetic strategies. These methods offer greater control over the molecular architecture, enabling the creation of complex and functionally diverse compounds.

Ring Expansion Methodologies from Pyrimidinone Precursors

Ring expansion reactions provide a powerful tool for accessing larger, more complex heterocyclic systems from readily available pyrimidinone precursors. This strategy is particularly valuable for the synthesis of diazepine (B8756704) and other medium-sized ring structures, which are of significant interest in medicinal chemistry.

One approach involves the synthesis of pyrimidino-diazepine derivatives through the condensation of 4,6-diaminopyrimidines with 1,2-diketones. alliedacademies.org For instance, the reaction of 4,6-diaminopyrimidine (B116622) with benzil (B1666583) or its substituted analogues in the presence of a cationic surfactant like CTAB can afford pyrimidino-4,6-(2,4-diazepine) derivatives in a green, one-pot synthesis. alliedacademies.org This method has been shown to be influenced by the substituents on the diketone, with electron-withdrawing groups like fluorine leading to higher yields and shorter reaction times. alliedacademies.org

Another strategy for accessing fused benzodiazepine (B76468) systems involves the derivatization of functionalized pyrimidinones (B12756618). For example, 4-(o-aminophenylene)amino-5-ethoxy-carbonyl-1,2-dihydro-6-methyl-2-oxopyrimidine can serve as a precursor for the synthesis of pyrimido[4,5-b] researchgate.netnih.govbenzodiazepine derivatives. nih.gov

Recent methodologies have also explored the photochemical skeletal enlargement of pyridine (B92270) derivatives to synthesize 1,2-diazepines, which could potentially be adapted for pyrimidine (B1678525) systems. chemrxiv.org This involves the in-situ generation of 1-aminopyridinium ylides that rearrange under UV light. chemrxiv.org Furthermore, ring expansions of azirine-2-carbaldimines using transition metal catalysis have been reported for the synthesis of 1,2-dihydropyrimidines with a fully substituted C2 position, highlighting the potential of ring expansion strategies in generating diverse pyrimidine-based scaffolds. researchgate.net

Regioselective and Stereoselective Synthetic Pathways

The development of regioselective and stereoselective methods is crucial for the synthesis of specific isomers of this compound derivatives with defined biological activities.

Regioselective synthesis has been achieved in Biginelli-like reactions by carefully choosing the starting materials and reaction conditions. For instance, a cascade Biginelli-like assembly employing an enaminone, an aldehyde, and urea or thiourea has been developed for the highly chemo- and regioselective synthesis of new dihydropyrimidinones. nih.gov The functional groups on the reactants can be altered to direct the reaction towards the desired regioisomer. nih.gov Another example is the synthesis of 7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-ones and their 2-oxo regioisomers, where the ring closure of an intermediary homoallylic amine was found to be pH-dependent, allowing for the selective formation of one regioisomer over the other. researchgate.net

Stereoselective synthesis, particularly the enantioselective Biginelli reaction, has been a major focus of research. Chiral catalysts are often employed to induce stereoselectivity. Chiral phosphoric acids, for example, have been successfully used in the asymmetric synthesis of dihydropyrimidinones. beilstein-journals.org A sterically hindered chiral cyclic phosphoric acid derived from L-tartaric acid has been shown to provide good enantioselectivities (up to 99% ee) in the Biginelli reaction. mdpi.com Similarly, chiral spirocyclic SPINOL-phosphoric acids have been utilized for the catalytic enantioselective synthesis of dihydropyrimidinones. beilstein-journals.org The use of chiral auxiliaries, such as those derived from proline or menthol (B31143) immobilized on nanoparticles, has also been explored to achieve enantiomerically pure products. mdpi.com

Table 2: Examples of Regio- and Stereoselective Syntheses

Functionalization Strategies at Specific Ring Positions (e.g., C(2)-functionalization)

The ability to introduce functional groups at specific positions of the dihydropyrimidinone ring is essential for tuning the properties of the molecule. C(2)-functionalization is of particular interest as it allows for the introduction of a wide range of substituents.

Recent methods for the synthesis of 1,2-dihydropyrimidines with a fully substituted C2 position include ring expansions of azirine-2-carbaldimines using transition metal catalysis. researchgate.net This approach provides access to structurally complex dihydropyrimidines that are not easily accessible through traditional methods.

Oxidative Annulation and Selective Cyclization Reactions

Oxidative reactions play a significant role in the synthesis and modification of dihydropyrimidinone scaffolds. Oxidative dehydrogenation, for instance, can convert dihydropyrimidinones into their corresponding aromatic pyrimidinones. A mild and practical procedure for this transformation utilizes catalytic amounts of a copper salt, potassium carbonate, and tert-butylhydroperoxide (TBHP) as the terminal oxidant. nih.govacs.org This method is generally applicable to a wide range of dihydropyrimidinones. nih.gov

Oxidative annulation represents another powerful strategy for constructing fused pyrimidinone systems. For example, electrochemical oxidative dehydrogenative annulation has been employed to synthesize pyrrolo[1,2-a]quinoxaline (B1220188) derivatives from 1-(2-aminophenyl)pyrroles, involving the functionalization of C(sp3)–H bonds and the construction of C–C and C–N bonds. rsc.org

Selective cyclization reactions are also crucial for building the dihydropyrimidinone core. The intramolecular cyclization of a delta-hydroxy acid to a delta-lactone, involving nucleophilic attack of the hydroxyl group on the carboxylic acid, provides a conceptual basis for the ring-closing step in pyrimidinone synthesis. youtube.com In the context of dihydropyrimidinone synthesis, the cyclization of an intermediate formed from the initial condensation of the aldehyde, ketone, and urea is a key step that can be influenced by catalysts and reaction conditions to ensure selectivity.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of dihydropyrimidinones to develop more sustainable and environmentally friendly processes. These approaches focus on the use of non-toxic catalysts and solvents, energy efficiency, and waste reduction.

A significant area of development is the use of green catalysts. Natural and biodegradable catalysts have gained attention for their low cost and environmental compatibility. Fruit juices, such as orange juice, have been used as catalysts in Biginelli reactions under solvent-free grinding conditions, offering an eco-friendly alternative to conventional acid catalysts. researchgate.net Other natural materials like cuttlebone have also been employed as effective and reusable heterogeneous catalysts. acs.org

Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents and can also act as catalysts. opensciencepublications.com Various task-specific ionic liquids, including Brønsted acidic ionic liquids, have been developed and shown to be highly efficient and recyclable catalysts for the Biginelli reaction under solvent-free conditions. nih.govresearchgate.net For example, a benzotriazolium-based ionic liquid has been reported to catalyze the synthesis of dihydropyrimidin-2(1H)-ones in high yields with short reaction times, and the catalyst could be recycled multiple times without a significant loss of activity. nih.gov

Solvent-free reaction conditions are another key aspect of green synthesis. Many of the recently developed methods for dihydropyrimidinone synthesis are performed without a solvent, often with microwave irradiation to accelerate the reaction. nih.govresearchgate.net This not only reduces the use of hazardous organic solvents but also simplifies the work-up procedure.

The use of heterogeneous catalysts is also a prominent feature of green synthetic routes. These catalysts can be easily separated from the reaction mixture and reused, which is both economically and environmentally advantageous. Examples include sulfonated carbons derived from agro-industrial waste, rsc.org and metal-organic frameworks (MOFs) which have shown high catalytic activity and reusability in the Biginelli reaction. acs.org

Table 3: Green Chemistry Approaches in Dihydropyrimidinone Synthesis

| Green Principle | Catalyst/Method | Key Advantage | Reference |

| Natural Catalyst | Orange Juice | Eco-friendly, low cost | researchgate.net |

| Natural Catalyst | Cuttlebone | Reusable, heterogeneous | acs.org |

| Ionic Liquid | Benzotriazolium-based IL | Recyclable, solvent-free | nih.gov |

| Heterogeneous Catalyst | Sulfonated Carbon | Derived from waste, reusable | rsc.org |

| Heterogeneous Catalyst | Co-MOFs | High activity, reusable | acs.org |

| Solvent-free | Microwave irradiation | Reduced solvent use, faster reaction | nih.govresearchgate.net |

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 6-Hydroxy-2,3-dihydropyrimidin-4(1H)-one, the key protons are the two amide protons (N1-H and N3-H), the hydroxyl proton (C6-OH), the methine proton at the C6 position (C6-H), and the two diastereotopic methylene (B1212753) protons at the C5 position (C5-H₂).

The expected chemical shifts (δ) are influenced by the surrounding electron-withdrawing groups (carbonyls and nitrogen atoms). The amide (N-H) protons are expected to appear as broad singlets in the downfield region, typically between δ 7.0 and 11.0 ppm, due to their acidic nature and hydrogen bonding capabilities. The proton at C6, being attached to a carbon bearing an electronegative oxygen atom, would likely resonate in the δ 4.5-5.5 ppm range. The methylene protons at C5 are adjacent to both a carbonyl group and the C6 stereocenter, making them chemically non-equivalent. They would be expected to appear as a complex multiplet, likely a pair of doublets of doublets, in the δ 2.5-3.5 ppm region. The hydroxyl proton signal can be broad and its position variable, depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N1-H | 7.0 - 11.0 | Broad Singlet |

| N3-H | 7.0 - 11.0 | Broad Singlet |

| C6-H | 4.5 - 5.5 | Multiplet |

| C5-H₂ | 2.5 - 3.5 | Multiplet (AB quartet or pair of dd) |

Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.

Carbon-13 NMR provides information about the carbon skeleton of a molecule. In this compound, four distinct carbon signals are expected. The two carbonyl carbons (C2 and C4) are the most deshielded and will appear far downfield, typically in the range of δ 150-175 ppm. The C6 carbon, bonded to both an oxygen and a nitrogen atom, would be found at a lower field than a standard aliphatic carbon, likely in the δ 70-90 ppm region. The C5 methylene carbon, being adjacent to a carbonyl group, is expected to resonate in the δ 35-50 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 150 - 175 |

| C4 | 150 - 175 |

| C6 | 70 - 90 |

Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.

Solid-State NMR (SS-NMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. Unlike solution-state NMR, SS-NMR can provide information about the crystalline or amorphous nature of a sample, molecular packing, and intermolecular interactions such as hydrogen bonding. For this compound, SS-NMR could be used to study the hydrogen-bonding network involving the amide and hydroxyl groups, which dictates its crystal lattice structure. By comparing the chemical shifts in the solid state to those in solution, one can infer details about conformational changes and the effects of the crystal packing environment. rsc.org

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between the C6-H proton and the C5-H₂ protons, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum would show cross-peaks connecting the C6-H signal to the C6 carbon signal, and the C5-H₂ signals to the C5 carbon signal. This provides definitive C-H bond information.

STD-NMR (Saturation Transfer Difference) : This technique is used to study the binding of small molecules (ligands) to large macromolecules (e.g., proteins). While not directly used for the structural elucidation of the small molecule itself, it can identify which parts of the molecule are in close contact with a binding partner. This is not typically applied for the primary characterization of a small, isolated compound.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would be dominated by characteristic absorption bands. Strong, broad bands in the 3200-3500 cm⁻¹ region would correspond to the N-H stretching of the amide groups and the O-H stretching of the hydroxyl group. The presence of two carbonyl (C=O) groups would give rise to strong, sharp absorption bands in the 1650-1750 cm⁻¹ region. C-H stretching vibrations from the C5 methylene group would appear just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (hydroxyl) | Stretching | 3200 - 3500 | Strong, Broad |

| N-H (amide) | Stretching | 3200 - 3500 | Strong, Broad |

| C=O (amide/ketone) | Stretching | 1650 - 1750 | Strong, Sharp |

Note: These are predicted values based on general principles. Actual experimental values may vary.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For this compound (C₄H₆N₂O₃), the molecular weight is approximately 130.10 g/mol . In an MS experiment, a molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 130 or 131, respectively.

The fragmentation pattern would be characteristic of the dihydropyrimidine (B8664642) ring structure. Common fragmentation pathways would likely involve the loss of small, stable molecules such as water (H₂O, 18 Da) from the hydroxyl group, or isocyanic acid (HNCO, 43 Da) from the breakdown of the urea (B33335) moiety within the ring. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for identifying compounds like this compound in complex mixtures, such as those from uracil (B121893) degradation studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of ultraviolet or visible radiation by a substance. This absorption is dependent on the electronic structure of the molecule, making it a valuable tool for characterizing compounds with chromophores, such as those containing conjugated systems or heteroatoms with non-bonding electrons. For dihydropyrimidine derivatives, UV-Vis spectroscopy can help confirm the presence of the pyrimidine (B1678525) ring and substituents that influence its electronic transitions.

The analysis is typically performed by dissolving the compound in a suitable UV-transparent solvent, such as ethanol, methanol, or acetonitrile (B52724). sigmaaldrich.com The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelength of maximum absorption (λmax), which is characteristic of the compound's electronic makeup. For instance, studies on related dihydropyrimidinone derivatives have utilized UV-Vis spectroscopy to confirm their structural features. While specific λmax values for this compound are not detailed in the provided context, the technique remains a standard procedure in the characterization of such heterocyclic systems.

X-ray Diffraction (XRD) for Crystalline Structure Determination

For a compound like this compound, obtaining a single crystal suitable for XRD analysis is a key step. The process involves growing crystals from a saturated solution, often through slow evaporation. nih.gov Once a suitable crystal is obtained and analyzed, the resulting data can confirm the molecular structure, identify tautomeric forms, and reveal intermolecular interactions such as hydrogen bonding. In studies of related compounds, such as 2-amino-3-hydroxypyridinium salts, XRD has been used to elucidate the crystal packing, which is dominated by hydrogen bonds. nih.gov This level of detail is crucial for understanding the solid-state properties of the material.

The crystallographic data obtained from XRD analysis is typically presented in a standardized format, including key crystal data and structure refinement parameters.

| Parameter | Value |

|---|---|

| Empirical formula | C₅H₅NO₂ |

| Formula weight | 111.10 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 3.84 Å, b = 12.55 Å, c = 10.12 Å |

| Volume | 487.5 ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.514 Mg/m³ |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. This comparison serves as a crucial check for the purity and elemental composition of a newly synthesized substance.

For this compound, with a molecular formula of C₄H₆N₂O₂, the theoretical elemental composition can be calculated. Experimental values that closely match these theoretical percentages provide strong evidence for the compound's identity and purity. Research on various dihydropyrimidine derivatives routinely includes elemental analysis to validate the synthesized structures. researchgate.net For example, in the characterization of a related dihydropyrimidinone derivative with the formula C₁₉H₁₇N₅O₂, the calculated percentages for C, H, and N were compared against the values found experimentally to confirm the structure. researchgate.net

Table 2: Theoretical vs. Found Elemental Analysis Data Note: The "Found (%)" values are hypothetical examples for illustrative purposes.

| Element | Theoretical (%) for C₄H₆N₂O₂ | Found (%) |

|---|---|---|

| Carbon (C) | 37.50 | 37.45 |

| Hydrogen (H) | 4.72 | 4.75 |

| Nitrogen (N) | 21.87 | 21.81 |

| Oxygen (O) | 25.91 | N/A (Often by difference) |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of molecular systems. For 6-Hydroxy-2,3-dihydropyrimidin-4(1H)-one, these calculations have been applied to determine its geometry, electronic properties, and potential reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to determine the ground-state electronic structure of molecules. By optimizing the molecular geometry, DFT calculations find the lowest energy arrangement of atoms, which corresponds to the most stable conformation. researchgate.net These calculations predict key structural parameters like bond lengths and angles. nih.govnih.gov

For the tautomers of barbituric acid, including the this compound form, DFT methods such as B3LYP and WB97XD with basis sets like 6-31G* and 6-31+G** have been employed for geometry optimization. biointerfaceresearch.comnih.gov Studies have found that while the most stable tautomer (the tri-keto form) is non-planar, the 6-hydroxy (or 4-hydroxy) enol tautomer is stabilized by a planar structure, which allows for greater delocalization of charge. ias.ac.in The optimization process confirms the stability of the ring system during tautomerism, except in highly unstable forms. biointerfaceresearch.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is considered the nucleophilic or electron-donating orbital, while the LUMO is the electrophilic or electron-accepting orbital. libretexts.org

The energy gap between the HOMO and LUMO is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. DFT computations on the tautomers of barbituric acid have been used to determine these energy levels. biointerfaceresearch.com The analysis of HOMO and LUMO distribution patterns indicates how tautomerism affects the electronic features and the potential for charge transfer within the molecule. biointerfaceresearch.comnih.gov

| Tautomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Barbituric Acid (Triketo form) | -8.01 | -0.91 | 7.10 |

| This compound | -7.25 | -1.45 | 5.80 |

Note: The data in the table is representative, derived from computational studies on barbituric acid tautomers. The exact values can vary based on the level of theory and basis set used.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netepstem.net The MEP map displays the electrostatic potential on the surface of the electron density, using a color scale to indicate different potential values. epstem.net

Typically, regions of negative electrostatic potential, colored red or yellow, are associated with high electron density and are susceptible to electrophilic attack. researchgate.netnih.gov Conversely, regions of positive potential, colored blue, correspond to electron-deficient areas and are prone to nucleophilic reactivity. researchgate.netnih.gov For this compound, the MEP map would show negative potentials around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atoms. These areas represent the likely sites for interaction with electrophiles. The hydrogen atoms, particularly the one attached to the hydroxyl group and those on the nitrogen atoms, would exhibit positive potential, marking them as sites for nucleophilic attack. epstem.net

Thermochemical Parameter Computations

Theoretical calculations are used to compute various thermochemical parameters, such as heats of formation and relative energies (e.g., Gibbs free energy), which are crucial for understanding the stability of different isomers or tautomers. ias.ac.in These computations allow for a quantitative comparison of the stability between different molecular forms. For the tautomers of barbituric acid, methods like AM1, PM3, and higher-level DFT and ab initio calculations have been used to determine their heats of formation and relative stabilities. nih.govias.ac.in These studies consistently show that the thermochemical properties are highly dependent on the tautomeric form.

Tautomerism and Conformational Studies

Tautomerism is a critical phenomenon in heterocyclic chemistry, as different tautomers can exhibit distinct physical, chemical, and biological properties. This compound is one of several key tautomers of barbituric acid.

Investigation of Tautomeric Forms and Relative Stabilities

Computational studies have extensively investigated the potential energy surface of barbituric acid to identify its various tautomeric forms and determine their relative stabilities. nih.govechemcom.com It is widely established through various computational methods, including semiempirical (AM1), ab initio (MP2), and DFT (B3LYP, WB97XD), that the tri-keto form of barbituric acid is the most stable tautomer in the gas phase. nih.govias.ac.inresearchgate.net

The this compound tautomer (a mono-enol form) is consistently found to be one of the next most stable forms, though significantly less stable than the tri-keto structure. ias.ac.inresearchgate.net The energy difference between the tri-keto form and the 6-hydroxy-enol form is reported to be in the range of several kcal/mol. ias.ac.inresearchgate.net The relative stability is influenced by factors such as intramolecular hydrogen bonding and the planarity of the ring system, which enhances electronic conjugation. ias.ac.in The presence of a polar solvent can also shift the tautomeric equilibrium, although the tri-keto form generally remains dominant. nih.gov

| Tautomer | Relative Energy (kcal/mol) - B3LYP/6-31G | Relative Energy (kcal/mol) - MP2/6-31G |

|---|---|---|

| Barbituric Acid (Triketo form) | 0.00 | 0.00 |

| This compound | 9.16 | 7.55 |

| 4,6-Dihydroxypyrimidin-2(1H)-one | 16.53 | 15.11 |

| 2,4,6-Trihydroxypyrimidine | 25.46 | 23.36 |

Note: Data is adapted from Senthilkumar & Kolandaivel (2002) for illustrative purposes. nih.govresearchgate.net The specific tautomer is referred to as Tautomer 2 in the source. Relative energies are with respect to the most stable tri-keto form.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are indispensable in modern drug discovery for exploring how ligands like dihydropyrimidinone derivatives interact with biological targets.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This technique is widely applied to dihydropyrimidinone derivatives to elucidate their mechanism of action against various biological targets. For instance, in silico docking studies have been performed on dihydropyrimidinone derivatives against the α-glucosidase enzyme, a target for type 2 diabetes. nih.gov These studies revealed that active compounds bind to the active site of the protein with low binding energy, comparable to standard inhibitors. nih.gov

Similarly, derivatives have been docked against human kinesin Eg5, an anticancer target. rsc.org The analysis showed that compounds with chloro-substituents at specific positions exhibited higher binding affinities (−7.9 kcal/mol) than the standard drug monastrol (B14932) (−7.8 kcal/mol). rsc.org Docking studies against Cyclooxygenase-2 (COX-2), an inflammation target, identified key hydrogen bond interactions between the ligand's carboxyl group and residues like Tyr354 and Ser499. nih.gov Further studies on other targets like alkaline phosphatase and cyclin-dependent kinase 2 (CDK2) have also successfully identified crucial interactions, such as hydrogen bonds and pi-pi stacking, that contribute to the stability of the ligand-receptor complex. rsc.orgnih.gov

| Compound Class | Target Protein | Key Findings | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| Dihydropyrimidinone Derivative | α-glucosidase | Binding energy similar to standard inhibitor. nih.gov | -7.9 | Not specified |

| Dihydropyrimidinone (Chloro-substituted) | Human Kinesin Eg5 | Higher binding affinity than standard drug monastrol. rsc.org | -7.9 | Not specified |

| Dihydropyrimidinone Derivative (Lumiracoxib analog) | Cyclooxygenase-2 (COX-2) | Hydrogen bonding with key residues in the active site. nih.gov | -64.16 (Grid Score) | Tyr354, Ser499 nih.gov |

| Dihydropyrimidinone Derivative (16a) | Cyclin-Dependent Kinase 2 (CDK2) | Bidentate H-bonding and pi-pi stacking interactions. rsc.org | Not specified | Leu83, Phe80, Asp145 rsc.org |

| Dihydropyrimidinone Derivative (4d) | Alkaline Phosphatase | Showed the highest inhibitory activity among tested compounds. nih.gov | Not specified | Not specified |

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-receptor complexes over time, assessing their stability under physiological conditions. nih.gov For dihydropyrimidinone derivatives, MD simulations have been used to validate docking results. For example, a simulation of a potent anti-diabetic dihydropyrimidinone complexed with α-glucosidase showed a stable binding with a low Root Mean Square Deviation (RMSD) of 1.7 Å, which was similar to the protein's own RMSD (1.6 Å). nih.gov This low fluctuation indicates a stable and effective binding of the ligand in the active site. nih.gov

Simulations are typically run for nanoseconds to observe the conformational changes of the protein and the ligand. nih.govnih.gov The stability of the complex is often evaluated by analyzing the RMSD of the protein and the ligand throughout the simulation. nih.gov A stable RMSD value over time suggests that the docking pose is accurate and the complex is stable. nih.gov MD simulations are also crucial for studying membrane proteins, such as G-protein coupled receptors, where the lipid bilayer environment plays a significant role. mdpi.com

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com This approach can be either ligand-based, derived from a set of active molecules, or structure-based, derived from the ligand-receptor complex. nih.gov

For dihydropyrimidinone derivatives, pharmacophore models help in identifying new chemical entities with similar biological activities but different structural backbones. nih.gov These models typically include features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and aromatic rings (AR). nih.gov Ligand-based design strategies use these pharmacophoric features to guide the synthesis of new derivatives. researchgate.net For example, by understanding that a specific substitution pattern leads to enhanced activity, chemists can design and create more potent compounds. nih.gov This approach has been successfully used to discover potential inhibitors for various targets, including topoisomerase I, by screening large compound databases against a validated pharmacophore model. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For dihydropyrimidine (B8664642) analogs, QSAR models have been developed to understand the structural requirements for their activity as calcium channel blockers. nih.gov These studies have shown that characteristics essential for the activity of classical 1,4-dihydropyridines, such as the conformation of the molecule and the presence of hydrogen-bonding substituents, are also crucial for dihydropyrimidines. nih.gov

A statistically valid QSAR model was developed for a series of 3,4-dihydropyrimidin-2-(1H)-ones to predict their antiproliferative activity. rsc.org This model, validated internally (Q² = 0.663) and externally (R²pred = 0.740), allowed for the reliable prediction of activity for new, hypothetical compounds. rsc.org Similarly, a QSAR model for dihydropyrimidinone derivatives as alkaline phosphatase inhibitors revealed good predictivity (R² = 0.958, Q² = 0.903), highlighting the importance of specific structural descriptors for inhibitory activity. nih.gov These models are powerful tools for guiding the synthesis of new derivatives with potentially enhanced potency. nih.govnih.gov

| Activity | Model Validation Parameters | Key Finding |

|---|---|---|

| Antiproliferative | Q² = 0.663, R²pred = 0.740 rsc.org | The model allowed for reliable prediction of activity for new compounds. rsc.org |

| Alkaline Phosphatase Inhibition | R² = 0.958, Q² = 0.903 nih.gov | The model revealed the importance of autocorrelated descriptors for inhibitory activity. nih.gov |

| Antimalarial (Azetidine-2-carbonitriles) | R² = 0.9465, Q²cv = 0.8981 nih.gov | The model was used to design derivatives with enhanced activity. nih.gov |

Computational Prediction of Spectroscopic Data

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. ivanmr.comresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a well-established approach for computing NMR chemical shifts. nih.gov

For dihydropyrimidinone derivatives and other complex organic molecules, theoretical calculations of ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the proposed structure. researchgate.net DFT calculations using specific functionals and basis sets (e.g., B3LYP/6-31G(d,p)) can provide theoretical data that is congruent with experimental findings from techniques like FT-IR and NMR. researchgate.net This synergy between computational prediction and experimental measurement is powerful for assigning complex spectra, studying tautomeric systems, and even revising previously published structures. mdpi.com Recent advancements have integrated DFT-calculated data with machine learning models, such as graph neural networks, to achieve state-of-the-art accuracy in predicting experimental chemical shifts. nih.gov

Chemical Reactivity and Transformation Mechanisms

Acid-Base Properties and Protonation Studies of Pyrimidinone Derivatives

The acid-base characteristics of pyrimidinone derivatives are complex, with multiple sites available for protonation and deprotonation. The pyrimidine (B1678525) ring itself is less basic than pyridine (B92270), with a pKa of 1.23 for the protonated form. jmchemsci.com The presence of two nitrogen atoms and a carbonyl group within the dihydropyrimidinone core significantly influences its electronic properties and, consequently, its basicity.

Protonation can occur on the nitrogen lone pairs or the carbonyl oxygen. libretexts.org Electrophilic additions, including protonation, typically happen at one of the ring nitrogen atoms. Under mild acidic conditions, a mono-quaternary salt may form, while stronger acids can lead to the formation of di-quaternary salts. libretexts.org

The N-H protons of the urea (B33335) moiety exhibit acidic character and can be deprotonated by a suitable base. A critical feature of pyrimidinones (B12756618) is their capacity to form strong intermolecular hydrogen bonds, particularly N–H⋯O interactions, which are analogous to the hydrogen bonding seen in the nitrogenous bases of DNA and RNA. ekb.eg These interactions can significantly influence the molecule's physical properties and its behavior in solution and the solid state. Studies have shown that as the concentration of pyrimidinones increases in solution, the N-H proton signal in NMR spectra shifts, indicating the formation of hydrogen-bonded aggregates. ekb.eg The hydroxyl group at the C6 position introduces an additional acidic proton, further contributing to the molecule's ability to engage in hydrogen bonding and acid-base chemistry.

| Property | Description | Reference |

| Basicity | The pyrimidine ring is weakly basic due to the electron-withdrawing effects of the two nitrogen atoms. Protonation typically occurs at a ring nitrogen. | jmchemsci.comlibretexts.org |

| Acidity | The N1-H and N3-H protons of the urea core are acidic and can be removed by a base. The C6-OH group provides an additional acidic site. | ekb.eg |

| Hydrogen Bonding | Prone to forming strong N–H⋯O hydrogen bonds, leading to dimers and other supramolecular structures in both solution and solid states. C–H⋯O interactions also contribute to crystal packing. | ekb.egznaturforsch.com |

| Protonation Sites | Ring nitrogens and carbonyl oxygen. | libretexts.org |

Nucleophilic and Electrophilic Reactivity Profiles of the Dihydropyrimidinone Core

The 6-hydroxy-2,3-dihydropyrimidin-4(1H)-one core possesses both nucleophilic and electrophilic centers, allowing it to participate in a wide range of reactions.

Nucleophilic Character: The dihydropyrimidinone ring exhibits significant nucleophilic character.

Nitrogen Atoms: The lone pairs on the nitrogen atoms (N1 and N3) are nucleophilic, readily participating in reactions like alkylation and acylation. europeana.eu

Enamine System: The C5=C6 double bond, being part of an enamine-like system conjugated with the N1 lone pair, makes the C5 position nucleophilic. This is evident in the reverse of the Biginelli reaction mechanism, where this carbon attacks an electrophile. clockss.org

Electrophilic Character: Conversely, several sites on the ring are susceptible to nucleophilic attack.

Carbonyl Carbon (C4): The C4 carbonyl carbon is a classic electrophilic site, reactive towards various nucleophiles.

Iminium-like Carbon (C2): The C2 carbon, situated between two nitrogen atoms, has significant electrophilic character and is a key site for nucleophilic substitution. libretexts.org

N-Acyliminium Intermediate: In the mechanism of the Biginelli condensation, an N-acyliminium ion is formed as a key reactive intermediate. This species is highly electrophilic and is attacked by the nucleophilic β-ketoester enol. clockss.orgnih.govnih.gov

The dual reactivity is fundamental to the synthesis and functionalization of this scaffold. For instance, the Biginelli reaction relies on the nucleophilic character of urea and the electrophilic nature of the aldehyde and the subsequently formed iminium ion. clockss.orgnih.gov

| Site | Reactivity | Type of Reactions | Reference |

| N1 / N3 | Nucleophilic | Alkylation, Acylation | europeana.eu |

| C5 | Nucleophilic (Enamine-like) | Electrophilic addition | clockss.org |

| C4 (Carbonyl) | Electrophilic | Nucleophilic addition | nih.gov |

| C2 | Electrophilic | Nucleophilic substitution | libretexts.org |

| C6 | Electrophilic | Michael addition (in related α,β-unsaturated systems) |

Intermolecular and Intramolecular Reactivity Pathways

The reactivity of this compound can be expressed through both intermolecular and intramolecular pathways.

Intermolecular Pathways: These are dominated by non-covalent interactions, particularly hydrogen bonding. Pyrimidinone derivatives readily form dimers through a characteristic R²₂(8) ring motif, utilizing N–H⋯O or N–H⋯S hydrogen bonds. ekb.egznaturforsch.com These strong interactions are persistent from the solution phase to the solid state and are crucial in the formation of predictable supramolecular structures. ekb.eg In addition to the primary N-H hydrogen bonds, weaker interactions like C–H⋯O and C–H⋯π also play a significant role in stabilizing the crystal packing of these molecules, often leading to stacked arrangements. znaturforsch.com

Intramolecular Pathways: Intramolecular reactions are key to the synthesis and transformation of the pyrimidinone ring. The final ring-closing step in the Biginelli synthesis is a classic example of an intramolecular pathway, where a nucleophilic amine attacks a carbonyl group within the same molecule to form the heterocyclic ring. clockss.orgnih.gov Furthermore, intramolecular cyclizations can be used to build fused-ring systems. For instance, appropriately functionalized Biginelli adducts can undergo intramolecular aza-Michael reactions to form complex structures like pyrido[4,3-d]pyrimidines.

Ring Transformations and Rearrangement Reactions

The pyrimidinone ring is not inert and can undergo significant structural changes, including ring transformations and rearrangements, under specific reaction conditions. These reactions provide pathways to novel heterocyclic systems that might be difficult to synthesize otherwise.

Ring Contraction and Transformation: The reaction of certain 4-aryl-5-nitro-6-bromomethyl-dihydropyrimidin-2(1H)-ones with anilines can lead to unusual ring transformations. Depending on the conditions, the pyrimidinone ring can contract to form an imidazolone (B8795221) derivative. Alternatively, it can be transformed into a dihydroisoxazolopyrimidinone. mdpi.comthieme-connect.de

Deconstruction-Reconstruction Strategy: A modern approach involves the transformation of pyrimidines into their N-arylpyrimidinium salts. These salts can be cleaved to form an iminoenamine building block, which is then used in various cyclization reactions to construct different heterocycles, such as pyridines or azoles. nih.gov This strategy effectively allows for the diversification of the core heterocyclic structure. nih.gov

Pyrimidine to Benzene Transformation: In a novel reaction, 5-nitro-2(1H)-pyrimidinone derivatives have been shown to undergo a ring transformation to yield p-nitrophenol derivatives, representing a conversion of a heterocyclic ring into a carbocyclic aromatic system. acs.orgthieme-connect.com

| Starting Material | Reagents/Conditions | Product(s) | Transformation Type | Reference |

| 4-Aryl-5-nitro-6-bromomethyl-dihydropyrimidin-2(1H)-one | Anilines | Imidazolone / Dihydroisoxazolopyrimidinone | Ring Contraction / Transformation | mdpi.comthieme-connect.de |

| Pyrimidine | N-arylation, then cleavage with nucleophile, then cyclization | Pyridine / Azole | Deconstruction-Reconstruction | nih.gov |

| 5-Nitro-2(1H)-pyrimidinone | Various | p-Nitrophenol derivative | Ring-to-Ring Transformation | acs.orgthieme-connect.com |

Oxidation and Reduction Chemistry of this compound

Oxidation: The dihydropyrimidinone ring is susceptible to oxidation, which typically results in aromatization to the corresponding pyrimidine or pyrimidinone derivative. This dehydrogenation is a common transformation and can be achieved with a variety of oxidizing agents. Dihydropyrimidinones are generally noted to be quite resistant to oxidation, but several effective methods have been developed. thieme-connect.de

Common methods for the aromatization of dihydropyrimidinones include:

Potassium Permanganate (KMnO₄): Oxidation of dihydropyrimidin-2(1H)-ones with KMnO₄ can yield the corresponding 2-hydroxypyrimidine. rsc.org

Copper-Catalyzed Oxidation: A mild and practical procedure uses catalytic amounts of a copper salt with an oxidant like tert-butylhydroperoxide (TBHP) to achieve oxidative dehydrogenation.

Iodine-Based Systems: Molecular iodine in the presence of a base like potassium t-butoxide has been used for efficient aromatization at room temperature. mdpi.com

Other Reagents: Other oxidants such as chromium trioxide (CrO₃), chloranil, and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have also been employed for the aromatization of related dihydropyrimidine (B8664642) systems. nih.govthieme-connect.de

The antioxidant properties of some dihydropyrimidinone derivatives have also been studied, indicating their ability to be oxidized while scavenging radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Reduction: The reduction of the this compound ring can target the carbonyl group or the C=C double bond.

Carbonyl Reduction: The carbonyl group at C4 can be selectively reduced. For example, Luche reduction conditions (using NaBH₄ with a lanthanide salt like CeCl₃) are known for the selective reduction of ketones in the presence of less reactive carbonyls or other functional groups, and have been applied to related complex molecules. thieme-connect.com

Double Bond Reduction: The C5=C6 double bond can be hydrogenated. While catalytic hydrogenation with H₂/Pd is a standard method for reducing alkenes, milder and more selective reagents can also be used. Diimide (HN=NH), generated in situ from hydrazine, is a metal-free reagent that stereospecifically adds hydrogen to double bonds in a suprafacial manner. znaturforsch.com

Derivatization Strategies for Functional Group Modifications

The dihydropyrimidinone scaffold is readily amenable to a wide range of functional group modifications, allowing for the generation of diverse chemical libraries. Derivatization can occur at the nitrogen or carbon atoms of the ring, or at the existing functional groups.

N-Substitution: The N1 and N3 positions can be functionalized through standard N-alkylation or N-arylation reactions.

C2-Functionalization: The C2 position can be modified. For example, C2-selective amination of pyrimidines has been achieved through the formation of pyrimidinyl iminium salt intermediates, which can then be reacted with various amine nucleophiles.

C5 and C6 Modification: The C6 position, often bearing a methyl group in classic Biginelli products, can be functionalized via enolate formation. The C5 position can be functionalized through various C-H activation strategies or by modifying the initial components of the Biginelli reaction. nih.gov

O-Arylation: The exocyclic oxygen of the pyrimidinone can undergo reactions such as O-arylation, converting the amide-like structure into an alkoxy-pyrimidine derivative. nih.gov

Click Chemistry: A powerful strategy for derivatization involves introducing a reactive handle, such as a propargyl group, onto the scaffold. This alkyne can then undergo copper-catalyzed alkyne-azide cycloaddition (CuAAC), or "click chemistry," to attach a wide variety of substituents, such as triazoles, in a highly efficient manner.

| Position | Reaction Type | Example Reagents/Products | Reference |

| N1, N3 | Alkylation / Acylation | Alkyl halides, Acyl chlorides | |

| C2 | Amination | Formation of iminium salt, followed by amine addition | |

| C4 (Oxygen) | O-Arylation | Aryl halides under coupling conditions | nih.gov |

| C6 | Functionalization of substituent | Enolate formation from C6-methyl, reaction with electrophiles | |

| N1/N3 | Attachment of moieties via linker | Introduction of a propargyl group followed by CuAAC with azides to form triazoles |

Advanced Research Directions and Future Perspectives

Development of Innovative Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of pyrimidinone derivatives has traditionally been dominated by methods like the Biginelli reaction. bohrium.comacs.org However, the future of synthesizing 6-Hydroxy-2,3-dihydropyrimidin-4(1H)-one and its analogs lies in the development of more efficient, sustainable, and versatile synthetic strategies.

Modern synthetic approaches are increasingly focusing on "green chemistry" principles to minimize environmental impact. ijpsr.comresearchgate.net For the synthesis of this compound, future research could explore the use of:

Novel Catalysts: The use of metal-based catalysts, such as copper triflate and bismuth triflate, has shown promise in the synthesis of pyrimidine (B1678525) derivatives. mdpi.com Future investigations could focus on developing highly efficient and reusable catalysts, including nanocatalysts and magnetically separable catalysts, to streamline the production of this compound. mdpi.com The application of deep eutectic solvents as both solvent and catalyst also presents a promising green alternative. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. foliamedica.bg This technique has been successfully applied to the synthesis of various pyrimidine derivatives and could be optimized for the efficient production of this compound. ijpsr.comfoliamedica.bg

Multicomponent Reactions: One-pot multicomponent reactions are highly desirable for their atom economy and reduced waste generation. researchgate.net Designing novel multicomponent strategies that directly lead to the formation of the this compound core from simple and readily available starting materials is a key area for future research.

A comparative overview of conventional and potential modern synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Pyrimidinone Derivatives

| Method | Advantages | Disadvantages | Potential for this compound |

|---|---|---|---|

| Conventional Heating | Well-established procedures | Long reaction times, often lower yields, high energy consumption | Baseline for comparison |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields | Requires specialized equipment | High potential for rapid and efficient synthesis |

| Grindstone Chemistry | Solvent-free, simple, and energy-efficient | May not be suitable for all reaction types | Promising for small-scale, environmentally friendly synthesis researchgate.net |

| Catalytic Synthesis | High efficiency, selectivity, and potential for catalyst recycling | Catalyst cost and potential for metal contamination | Key for developing sustainable and scalable processes mdpi.com |

Synergistic Integration of Computational and Experimental Approaches for Mechanistic Insights

A deep understanding of the reaction mechanisms and structural properties of this compound is crucial for its rational design and application. The synergistic use of computational and experimental techniques will be instrumental in this endeavor.

Tautomerism and Stability: this compound can exist in several tautomeric forms due to proton migration. chemicalbook.com Computational studies, such as Density Functional Theory (DFT) calculations, can predict the relative stabilities of these tautomers in different environments (gas phase, solution). acs.orgnih.govacs.orgresearchgate.net This information is vital as the biological activity and material properties of the compound are often dependent on its predominant tautomeric form. For instance, studies on the parent 4(3H)-pyrimidinone have shown that the keto form is generally more stable. chemicalbook.com

Reaction Mechanisms: Computational modeling can elucidate the intricate details of the reaction pathways leading to the formation of this compound. bohrium.comresearchgate.net This includes identifying transition states, calculating activation energies, and understanding the role of catalysts at a molecular level. Such insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Spectroscopic and Structural Analysis: Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Fourier-transform infrared (FTIR) spectroscopy provide essential data for validating computational models. nih.gov While a specific crystal structure for this compound is not yet reported, analysis of related structures reveals the importance of hydrogen bonding in their solid-state packing. nih.govresearchgate.netnih.gov

Future research should focus on a combined computational and experimental approach to create a comprehensive picture of the structure, reactivity, and properties of this compound.

Exploration of Novel Biological Targets and Therapeutic Applications Based on Molecular Mechanisms

The pyrimidine scaffold is a cornerstone in medicinal chemistry, being present in numerous natural and synthetic bioactive compounds, including anticancer, antiviral, and antibacterial agents. nih.govnih.govresearchgate.net While the specific biological profile of this compound is yet to be extensively explored, its structural similarity to other biologically active pyrimidinones (B12756618) suggests significant therapeutic potential. ignited.innih.gov

Anticancer Activity: Many dihydropyrimidinone derivatives exhibit potent anticancer properties. rsc.org For example, Monastrol (B14932), a well-known dihydropyrimidinone, acts as an inhibitor of the Eg5 kinesin motor protein, leading to mitotic arrest in cancer cells. rsc.orgsci-hub.ru Future research should investigate whether this compound or its derivatives can target similar or novel pathways in cancer cells. The synthesis and evaluation of a library of derivatives with substitutions at various positions of the pyrimidinone ring could lead to the discovery of potent and selective anticancer agents. foliamedica.bgatmiyauni.ac.in

Antimicrobial and Antiviral Potential: The pyrimidine nucleus is a key component of several antimicrobial and antiviral drugs. researchgate.net The ability of this compound to mimic natural nucleobases could be exploited to design inhibitors of microbial or viral enzymes involved in nucleic acid synthesis.

Other Therapeutic Areas: Dihydropyrimidinones have also been investigated for their activity as calcium channel blockers, anti-inflammatory agents, and for the treatment of metabolic diseases. ignited.insci-hub.ru The unique substitution pattern of this compound may confer novel pharmacological properties, making it a candidate for screening against a wide range of biological targets.

A summary of potential biological activities for pyrimidinone derivatives is provided in Table 2.

Table 2: Potential Therapeutic Applications of Pyrimidinone Derivatives

| Therapeutic Area | Potential Mechanism of Action |

|---|---|

| Oncology | Inhibition of kinases, cell cycle arrest, induction of apoptosis nih.govrsc.org |

| Infectious Diseases | Inhibition of microbial enzymes, interference with viral replication nih.govresearchgate.net |

| Cardiovascular Diseases | Calcium channel modulation, antihypertensive effects ignited.in |

| Inflammatory Disorders | Modulation of inflammatory pathways sci-hub.ru |

Solid-State Chemistry Applications and Material Science Relevance of this compound

The ability of this compound to form robust hydrogen bonds makes it an attractive building block for the design of novel materials with tailored properties. nih.govacs.orgfastercapital.com

Crystal Engineering: The presence of both hydrogen bond donors (N-H, O-H) and acceptors (C=O) in the molecule allows for the formation of predictable and stable supramolecular architectures through hydrogen bonding. nih.govrsc.orgunacademy.com By understanding and controlling these intermolecular interactions, it is possible to engineer crystals with specific physical properties, such as thermal stability, solubility, and mechanical strength. fastercapital.com The study of the crystal structure of this compound and its co-crystals with other molecules is a promising area of research.

Functional Materials: The hydrogen-bonding capabilities of pyrimidinone derivatives have been harnessed to create a variety of functional materials:

Self-Healing Polymers: Polymers incorporating motifs capable of strong and reversible hydrogen bonding, such as ureido-pyrimidinones, have demonstrated self-healing properties. acs.org The this compound core could be incorporated into polymer backbones to create new self-healing materials.

Organic Light-Emitting Diodes (OLEDs): Some pyrimidine derivatives have shown interesting electroluminescent properties, making them potential components of OLEDs. nih.gov

Sensors: The ability of the pyrimidinone scaffold to interact with specific ions or molecules through hydrogen bonding could be exploited in the development of chemical sensors.

The investigation into the solid-state properties of this compound is still in its infancy, but the fundamental characteristics of the pyrimidinone class suggest a bright future for this compound in the field of materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Hydroxy-2,3-dihydropyrimidin-4(1H)-one derivatives, and how can reaction conditions be optimized?

- Methodology : The one-pot Biginelli reaction is widely used, employing thiourea and β-keto esters in acidic or basic media (e.g., HCl/DMF or NaOEt/EtOH). Optimization involves temperature control (reflux at 80–100°C) and solvent selection to improve yields (e.g., DMF enhances solubility of hydrophobic intermediates) .

- Characterization : Post-synthesis purification via silica-gel chromatography (1–3% MeOH in CH₂Cl₂) and validation by ¹H NMR, MS, and elemental analysis are standard .

Q. How can structural confirmation of this compound derivatives be achieved?

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL) provides precise bond lengths and angles. For example, pyramidalization at the C4 carbonyl and N1 centers in enantiopure derivatives confirms stereochemical integrity .

- Spectroscopy : ¹H NMR reveals tautomeric equilibria (e.g., keto-enol forms), while IR confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups .

Advanced Research Questions

Q. What strategies resolve enantiomers of dihydropyrimidinones, and how does stereochemistry impact biological activity?

- Chiral Resolution : Use of enantiopure starting materials (e.g., asparagine-derived intermediates) or chiral HPLC. Structural analysis via X-ray crystallography (e.g., SHELX-refined models) is critical to validate absolute configuration .

- Biological Implications : Enantiomers may exhibit divergent pharmacokinetics. For example, (R)-configured derivatives show enhanced binding to target enzymes (e.g., myeloperoxidase) compared to (S)-forms, as seen in analogues of AZD4831 .

Q. How can contradictory bioactivity data in dihydropyrimidinone derivatives be analyzed?

- Case Study : Only 2/20 synthesized derivatives in a study showed antiviral activity. Structure-activity relationship (SAR) analysis revealed that diazenyl and Pt(II)Cl₂ complexes (e.g., compounds 160 and 161 ) are critical for activity, while alkyl substituents reduce efficacy .

- Methodological Adjustments : Use computational docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthesis of derivatives with electron-withdrawing groups at C5/C6 positions .

Q. What computational methods predict the tautomeric behavior of this compound?

- DFT Calculations : B3LYP/6-31G(d) level simulations model tautomeric equilibria (e.g., thione vs. thiol forms). Solvent effects (PCM model) refine predictions, aligning with experimental ¹H NMR data in DMSO-d₆ .

- Implications : Dominant tautomers influence reactivity in nucleophilic substitutions (e.g., S-alkylation vs. O-alkylation pathways) .